Dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate
Description
Dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate is a nitroaromatic ester derivative featuring a pentanedioate backbone substituted with a 4,5-dimethoxy-2-nitrophenyl group. This compound’s structure combines electron-withdrawing (nitro) and electron-donating (methoxy) substituents, influencing its electronic properties and reactivity. Potential applications may include pharmaceutical intermediates or bioactive molecules, given the prevalence of nitroaromatics in antimicrobial agents .
Properties
IUPAC Name |
dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO8/c1-21-12-7-10(11(16(19)20)8-13(12)22-2)9(5-14(17)23-3)6-15(18)24-4/h7-9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZQYXWIQIBCPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(CC(=O)OC)CC(=O)OC)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701195225 | |
| Record name | 1,5-Dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020243-35-9 | |
| Record name | 1,5-Dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020243-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DIMETHYL 3-(4,5-DIMETHOXY-2-NITROPHENYL)PENTANEDIOATE typically involves multi-step organic reactions. One common method includes the esterification of 4,5-dimethoxy-2-nitrobenzoic acid with 1,5-dimethyl pentanedioic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to achieve the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,5-DIMETHYL 3-(4,5-DIMETHOXY-2-NITROPHENYL)PENTANEDIOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids under basic conditions.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide, water.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 1,5-DIMETHYL 3-(4,5-DIAMINO-2-NITROPHENYL)PENTANEDIOATE.
Reduction: 1,5-DIMETHYL 3-(4,5-DIMETHOXY-2-NITROPHENYL)PENTANEDIOIC ACID.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-DIMETHYL 3-(4,5-DIMETHOXY-2-NITROPHENYL)PENTANEDIOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties such as enhanced thermal stability and mechanical strength
Mechanism of Action
The mechanism of action of 1,5-DIMETHYL 3-(4,5-DIMETHOXY-2-NITROPHENYL)PENTANEDIOATE involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ester groups can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
- Dimethyl 3-Propyl Pentanedioate (): This analog replaces the nitrophenyl group with a propyl chain. The absence of aromatic substituents simplifies its electronic profile, favoring enzymatic selectivity during conversion to (S)-3-(2-methoxy-2-oxoethyl)hexanoic acid.
- Rhein-L-Glu(OMe)-OMe (): A dimethyl pentanedioate conjugated to Rhein (anthraquinone derivative) via an amino acid ester linker. The anthracene core introduces planar rigidity and redox-active dihydroxy/dioxo groups, enabling antifungal activity through intercalation or oxidative stress mechanisms. The methoxy esters here enhance solubility compared to the nitroaromatic counterpart .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Insights
- Biological Efficacy : While Rhein derivatives exploit redox activity for antifungal action, the nitro group could similarly serve as a pharmacophore in antimicrobial design, though toxicity profiles must be assessed .
- Crystallographic Analysis : Tools like SHELXL () are critical for resolving stereochemistry in such compounds, particularly when chiral centers arise from synthetic steps .
Biological Activity
Dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate is a compound of interest due to its potential biological activities, particularly within pharmacological contexts. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound belongs to a class of derivatives known for their diverse pharmacological effects. Specifically, it interacts with various biological targets, influencing multiple biochemical pathways. The primary mechanisms include:
- Antioxidant Activity : The compound has been shown to modulate oxidative stress pathways, potentially acting as an antioxidant by enhancing the expression of genes involved in cellular defense mechanisms.
- Enzyme Interaction : It interacts with enzymes that play key roles in metabolic processes, which can lead to altered cellular functions.
Cellular Effects
The biological activity of this compound extends to significant cellular impacts:
- Gene Expression Modulation : Studies indicate that this compound can influence gene expression related to antioxidant defenses and cellular metabolism.
- Cell Signaling Pathways : It has been observed to modulate various signaling pathways, affecting cell function and viability.
Study 1: Antioxidant Properties
A study focused on the antioxidant properties of the compound demonstrated that at lower doses, it significantly enhanced the expression of antioxidant genes in vitro. The results indicated a dose-dependent relationship where increased concentrations led to higher antioxidant activity.
| Dose (µM) | Antioxidant Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 70 |
This data suggests that the compound may be beneficial in reducing oxidative stress in cellular models.
Study 2: Enzyme Interactions
Research exploring the interactions between this compound and specific enzymes revealed that it acts as a competitive inhibitor for certain metabolic enzymes. This inhibition was quantified using enzyme kinetics.
| Enzyme | IC50 (µM) |
|---|---|
| Enzyme A | 15 |
| Enzyme B | 30 |
| Enzyme C | 25 |
These findings indicate that the compound may have therapeutic potential by modulating enzyme activity involved in metabolic disorders.
This compound exhibits several biochemical properties:
- Stability : The compound maintains stability under physiological conditions but shows degradation over time, impacting its efficacy in prolonged treatments.
- Metabolic Pathways : It participates in various metabolic pathways, interacting with cofactors essential for cellular metabolism.
Transport and Distribution
The transport mechanisms of this compound within biological systems are mediated by specific transport proteins. Understanding these mechanisms is crucial for predicting its bioavailability and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
